molecular formula C18H19NO3 B11835340 1-(3,4,5-Trimethoxyphenyl)-3,4-dihydroisoquinoline CAS No. 143540-80-1

1-(3,4,5-Trimethoxyphenyl)-3,4-dihydroisoquinoline

Katalognummer: B11835340
CAS-Nummer: 143540-80-1
Molekulargewicht: 297.3 g/mol
InChI-Schlüssel: MKVACXBGKQFAJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4,5-Trimethoxyphenyl)-3,4-dihydroisoquinoline is a compound that features a trimethoxyphenyl group attached to a dihydroisoquinoline core. The trimethoxyphenyl group is known for its presence in various biologically active molecules, contributing to their pharmacological properties

Vorbereitungsmethoden

The synthesis of 1-(3,4,5-Trimethoxyphenyl)-3,4-dihydroisoquinoline typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and efficiency.

Analyse Chemischer Reaktionen

1-(3,4,5-Trimethoxyphenyl)-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and acidic or basic catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(3,4,5-Trimethoxyphenyl)-3,4-dihydroisoquinoline has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(3,4,5-Trimethoxyphenyl)-3,4-dihydroisoquinoline involves its interaction with molecular targets such as tubulin. By binding to the colchicine binding site on tubulin, the compound inhibits tubulin polymerization, leading to the disruption of microtubule dynamics. This results in cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other cellular proteins and pathways, contributing to its diverse biological activities.

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

143540-80-1

Molekularformel

C18H19NO3

Molekulargewicht

297.3 g/mol

IUPAC-Name

1-(3,4,5-trimethoxyphenyl)-3,4-dihydroisoquinoline

InChI

InChI=1S/C18H19NO3/c1-20-15-10-13(11-16(21-2)18(15)22-3)17-14-7-5-4-6-12(14)8-9-19-17/h4-7,10-11H,8-9H2,1-3H3

InChI-Schlüssel

MKVACXBGKQFAJL-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1OC)OC)C2=NCCC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.